SHP2 protein degrader-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

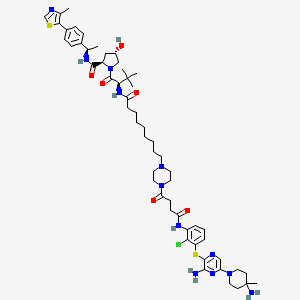

El degradador de proteína SHP2-2, también conocido como SHP2-D26, es una quimera de direccionamiento de proteólisis (PROTAC) diseñada para dirigirse y degradar la proteína SHP2. SHP2, una proteína tirosina fosfatasa codificada por el gen PTPN11, juega un papel crucial en varios procesos celulares, incluida la proliferación, diferenciación y supervivencia celular. La degradación de SHP2 ha surgido como una estrategia terapéutica prometedora, particularmente en el tratamiento del cáncer, debido a su participación en múltiples vías de señalización oncogénica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del degradador de proteína SHP2-2 implica el diseño y la creación de una molécula bifuncional que une un ligando de direccionamiento de SHP2 a un ligando de ligasa E3. La ruta sintética generalmente incluye:

Paso 1: Síntesis del ligando de direccionamiento de SHP2, que a menudo se deriva de inhibidores conocidos de SHP2.

Paso 2: Síntesis del ligando de ligasa E3, que puede derivarse de moléculas como la talidomida o sus análogos.

Paso 3: Unión de los dos ligandos a través de un enlace adecuado para formar la molécula PROTAC final.

Métodos de producción industrial: La producción industrial del degradador de proteína SHP2-2 implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye:

Optimización de las condiciones de reacción: como temperatura, solvente y tiempo de reacción.

Técnicas de purificación: como la cromatografía para aislar el producto final.

Control de calidad: medidas para garantizar la coherencia y la eficacia del compuesto producido.

Análisis De Reacciones Químicas

Tipos de reacciones: El degradador de proteína SHP2-2 experimenta varias reacciones clave:

Ubiquitinación: El compuesto facilita la ubiquitinación de SHP2, marcándolo para su degradación por el proteasoma.

Degradación proteasómica: La SHP2 ubiquitinada es reconocida y degradada por el proteasoma.

Reactivos y condiciones comunes:

Reactivos: Ligandos de ligasa E3, ligandos de direccionamiento de SHP2 y enlaces adecuados.

Condiciones: Generalmente se utilizan condiciones de reacción suaves para mantener la integridad de la molécula bifuncional.

Productos principales:

Aplicaciones Científicas De Investigación

El degradador de proteína SHP2-2 tiene una amplia gama de aplicaciones de investigación científica:

Investigación del cáncer: Se utiliza para estudiar el papel de SHP2 en varios cánceres y para desarrollar terapias contra el cáncer dirigidas

Estudios de transducción de señales: El compuesto ayuda a comprender las vías de señalización reguladas por SHP2, como las vías RAS-ERK1/2, PI3K-AKT y JAK-STAT.

Desarrollo de fármacos: El degradador de proteína SHP2-2 sirve como compuesto principal para desarrollar nuevas terapias dirigidas a SHP2.

Mecanismo De Acción

El mecanismo de acción del degradador de proteína SHP2-2 implica:

Comparación Con Compuestos Similares

El degradador de proteína SHP2-2 es único en comparación con otros inhibidores de SHP2 debido a su capacidad para inducir la degradación de SHP2 en lugar de simplemente inhibir su actividad. Los compuestos similares incluyen:

SHP099: Un potente inhibidor de SHP2 que no induce la degradación.

P9: Otro degradador de SHP2 con mecanismos similares pero diferentes propiedades estructurales.

El degradador de proteína SHP2-2 destaca por su alta potencia y eficacia en la degradación de SHP2, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de terapias .

Propiedades

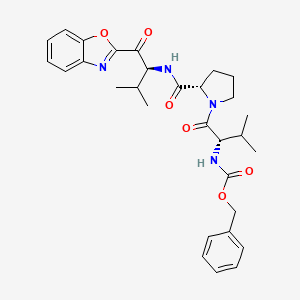

Fórmula molecular |

C56H79ClN12O6S2 |

|---|---|

Peso molecular |

1115.9 g/mol |

Nombre IUPAC |

(2R,4S)-1-[(2R)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m1/s1 |

Clave InChI |

XJSPAQRZSJUBLB-ISSNAGQGSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)

![2-[(5S,7R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821758.png)

![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)

![benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate](/img/structure/B10821821.png)